Product packaging for Myrcenyl acetate(Cat. No.:CAS No. 1118-39-4)

Myrcenyl acetate

Cat. No.: B075538
CAS No.: 1118-39-4
M. Wt: 196.29 g/mol
InChI Key: DCXXKSXLKWAZNO-UHFFFAOYSA-N
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Description

Myrcenyl acetate, a monoterpenoid ester derived from β-myrcene, is a compound of significant interest in chemical ecology and analytical research. Its primary research value lies in its role as a semiochemical and a key component in natural aroma profiles. In entomological studies, this compound is investigated for its function as an insect pheromone or kairomone, influencing the behavior of various insect species, which makes it a critical compound for developing novel pest management strategies. Furthermore, it serves as a vital standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of terpenoid compounds in plant extracts, essential oils, and complex biological samples. The mechanism of action for this compound is predominantly mediated through olfactory reception in target organisms, where it binds to specific odorant receptor proteins, triggering neuronal responses that dictate behavioral outcomes. For chemists, it is also a valuable starting material or intermediate in the organic synthesis of more complex terpenoid structures. This reagent is provided as a high-purity material to ensure reproducibility in experimental results, catering to the needs of researchers in ecology, organic chemistry, and analytical method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B075538 Myrcenyl acetate CAS No. 1118-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-6-methylideneoct-7-en-2-yl) acetate
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InChI

InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,1-2,7-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCXXKSXLKWAZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCCC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID4047416
Record name 2-methyl-6-methylideneoct-7-en-2-yl acetate
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Molecular Weight

196.29 g/mol
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CAS No.

1118-39-4, 69103-01-1
Record name Myrcenyl acetate
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Record name Myrcenyl acetate
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Record name Terpenes and Terpenoids, turpentine-oil, myrcene fraction, hydroxy, acetates
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-, 2-acetate
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Record name 2-methyl-6-methylideneoct-7-en-2-yl acetate
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Record name Myrcenyl acetate
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Natural Occurrence and Distribution of Myrcenyl Acetate

Presence in Plant Essential Oils

Myrcenyl acetate (B1210297) has been identified as a constituent in the essential oils of several plant species, playing a role in their characteristic scent. The concentration of this compound can differ substantially among various plants.

Achillea fragrantissima (Yarrow) Essential Oil Compositional Analysis

Achillea fragrantissima, commonly known as yarrow, is an aromatic plant whose essential oil composition has been a subject of scientific investigation. Analysis of its essential oil has revealed the presence of Myrcenyl acetate, with its concentration varying based on the plant's geographical origin.

A comparative study of Achillea fragrantissima essential oils from two different regions, Saudi Arabia and Egypt, identified this compound as a notable component in both. The essential oil from the Saudi Arabian plant contained 10.3% this compound, while the Egyptian counterpart showed a concentration of 9.1% nih.gov. Other significant compounds found in these oils included α-thujone, artemisia ketone, β-thujone, and santolina alcohol nih.gov.

Table 1: Percentage of Major Components in Achillea fragrantissima Essential Oil from Different Origins
CompoundSaudi Arabia (%) nih.govEgypt (%) nih.gov
This compound10.39.1
α-thujone12.08.6
4-terpineolNot Reported17.4
Artemisia ketone4.99.0
β-thujone4.75.8
Santolina alcohol4.06.2

Cymbopogon citratus (Lemongrass) Essential Oil Characterization

Cymbopogon citratus, or lemongrass, is well-known for its fragrant essential oil, which is widely used in various industries. Extensive research into the chemical composition of lemongrass essential oil has identified its major components.

Numerous studies have consistently reported that the primary constituents of Cymbopogon citratus essential oil are geranial and neral (which are isomers of citral), myrcene (B1677589), and geraniol (B1671447). While geranyl acetate is also found, this compound is not typically reported as a significant component in the essential oil of this plant.

Table 2: Commonly Reported Major Components in Cymbopogon citratus Essential Oil
CompoundReported Presence
GeranialPresent
NeralPresent
MyrcenePresent
GeraniolPresent
Geranyl acetatePresent
This compoundNot Commonly Reported

Salvia euphratica and Other Salvia Species Essential Oil Profiles

The genus Salvia encompasses a wide variety of species, each with a distinct essential oil profile. Research into the chemical makeup of Salvia euphratica has, in some instances, identified this compound as a constituent.

In a study of Salvia euphratica from Sivas, Turkey, one sample of the essential oil was found to contain 3.7% this compound. The main components in this particular sample were 1,8-cineole (16.8%), trans-pinocarveol (4.7%), and camphor (B46023) (4.0%) researchgate.net. It is important to note that the composition of essential oils from Salvia species can be highly variable. For example, studies on other species like Salvia sclarea (Clary Sage) have shown linalyl acetate and linalool (B1675412) to be the predominant compounds, with no mention of this compound.

Other Identified Botanical Sources

Beyond the species already discussed, this compound has been identified in the essential oils of other plants. One such example is Laurus nobilis, commonly known as bay laurel . The essential oil of Laurus nobilis is complex, with its primary constituents typically being 1,8-cineole, sabinene, and linalool. The presence of this compound, while noted, is generally in lower concentrations compared to these major components.

Variability in Natural Product Content

The chemical composition of plant essential oils is not static; it is subject to variation influenced by a range of internal and external factors. This variability can lead to significant differences in the concentration of specific compounds like this compound.

Influence of Geographic Origin and Environmental Factors

The geographic location where a plant is grown is a primary determinant of its essential oil composition. This is due to a combination of factors including climate, soil type, altitude, and rainfall areme.co.jpvriaroma.com. These environmental conditions can influence the plant's metabolic pathways, leading to variations in the production of secondary metabolites such as terpenes and their esters mdpi.com.

The case of Achillea fragrantissima provides a clear example of this phenomenon. As previously noted, samples from Saudi Arabia and Egypt exhibited different concentrations of this compound and other major components, despite being the same species nih.gov. This demonstrates that the terroir—the complete natural environment in which a particular plant grows—plays a crucial role in defining the chemical makeup of its essential oil. Abiotic stressors, such as temperature fluctuations and water availability, can also impact the synthesis of terpenes in plants oup.comnih.gov.

Chemical Compounds Mentioned

Compound Name
1,8-Cineole
α-thujone
Artemisia ketone
β-thujone
Camphor
Geranial
Geraniol
Geranyl acetate
Linalool
Linalyl acetate
Myrcene
This compound
Neral
Sabinene
Santolina alcohol
trans-pinocarveol

Impact of Post-Harvest Handling and Storage Conditions

The stability of this compound in plant materials and their essential oils is significantly influenced by post-harvest handling and storage conditions. Factors such as temperature, light exposure, and oxygen availability can lead to degradation or chemical transformation of this volatile compound, thereby altering the aromatic and potential therapeutic qualities of the essential oil.

Research on the essential oil of Laurus nobilis (bay laurel) has demonstrated that the chemical composition, including its acetate constituents, changes during storage. A study on the post-harvest storage of Laurus nobilis revealed that both the method of storage (as dried herb or extracted essential oil) and the duration affect the final chemical profile. While specific data on the degradation curve of this compound was not detailed, the study indicated that the concentration of major components in the essential oil decreased over a year of storage, with more significant changes observed in the oil extracted from the dried herb compared to the stored essential oil. jmaterenvironsci.com

Similarly, studies on plants from the Lamiaceae family, which are known for their rich essential oil content, have shown that storage conditions are critical for preserving the integrity of their chemical constituents. While not specifically focused on this compound, research on Salvia officinalis (sage) and Satureja hortensis (summer savory) indicated that room temperature was a cost-effective storage condition that maintained the stability of the essential oil over a three-month period. shirazu.ac.ir Another comprehensive study on the stability of essential oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris found that while major compounds were relatively stable, minor constituents were more prone to degradation regardless of the storage conditions. mdpi.com This suggests that the concentration of this compound, when present as a minor component, could be susceptible to changes over time.

The packaging material and the presence of oxygen also play a crucial role. A study on three Mentha genotypes showed that essential oil content decreased and its composition changed with increasing storage time across all packaging materials. mdpi.com The degradation of volatile compounds in essential oils is often due to oxidation and polymerization reactions, which can be accelerated by exposure to light and air. researchgate.net

Key Factors Influencing this compound Stability Post-Harvest:

FactorImpact on this compound Concentration
Temperature Higher temperatures can accelerate degradation and volatilization.
Light Exposure Can catalyze oxidative reactions, leading to the breakdown of the compound.
Oxygen Availability Promotes oxidation, altering the chemical structure of this compound.
Storage Duration Longer storage times generally lead to a decrease in concentration.
Storage Form Storing the essential oil directly may offer better stability than storing the dried plant material.

Methodological Approaches to Content Standardization in Plant Studies

The accurate quantification and standardization of this compound in plant materials and essential oils are crucial for quality control, scientific research, and commercial applications. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most widely used and reliable analytical technique for this purpose.

The process of standardizing this compound content involves several key steps. Initially, the essential oil is extracted from the plant material, typically through hydrodistillation. The resulting oil is then injected into the GC system. In the GC column, the different components of the essential oil are separated based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. usda.gov

For accurate quantification, a reference standard of this compound is used to create a calibration curve. This involves analyzing known concentrations of the standard and plotting the instrument's response. The concentration of this compound in the plant sample can then be determined by comparing its response to the calibration curve. nih.gov The use of an internal standard, a compound with similar chemical properties added to the sample in a known concentration, can help to correct for any variations in the analytical process.

Challenges in Content Standardization:

Several factors can present challenges to the accurate standardization of this compound content:

Natural Variability: The concentration of this compound in a plant can vary significantly depending on genetic factors, geographical location, climate, and harvest time. gsconlinepress.com

Co-elution: In complex essential oil mixtures, other compounds may have similar retention times to this compound, leading to overlapping peaks in the chromatogram and potentially inaccurate quantification. High-resolution capillary columns and optimized GC temperature programs are necessary to achieve good separation.

Matrix Effects: The presence of other compounds in the essential oil can sometimes interfere with the ionization and detection of this compound in the mass spectrometer.

Lack of Certified Reference Materials: The availability of high-purity, certified reference standards for this compound is essential for accurate calibration and validation of analytical methods.

To overcome these challenges, method validation is a critical step. This involves demonstrating that the analytical method is accurate, precise, specific, and robust for the intended purpose. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. core.ac.uk The development of standardized operating procedures (SOPs) for sample preparation, extraction, and analysis is also crucial for ensuring consistency and comparability of results across different laboratories and studies.

Biosynthesis and Metabolic Pathways of Myrcenyl Acetate

Enzymatic Formation from Precursor Monoterpenes

The biosynthesis of myrcenyl acetate (B1210297) is intrinsically linked to the availability of its precursor, the monoterpene hydrocarbon myrcene (B1677589).

Myrcene is the direct precursor in the formation of myrcenyl acetate. ontosight.ai In plants, the biosynthesis of myrcene begins with geranyl pyrophosphate (GPP), a central intermediate in the terpenoid pathway. The enzyme myrcene synthase, a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP into myrcene. wikipedia.orgmdpi.com

Research involving the metabolic engineering of spearmint (Mentha spicata), a plant that naturally produces high levels of monoterpenes, provides significant insight. nih.gov When spearmint plants were genetically modified to express a heterologous myrcene synthase, the expected accumulation of free myrcene was not observed. Instead, analysis using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) revealed the presence of non-volatile myrcene derivatives. mdpi.comnih.gov The primary derivative identified was this compound. mdpi.comnih.gov This finding demonstrates that myrcene, once synthesized, can be rapidly converted into this compound by native plant enzymes. nih.gov

Table 1: Research Findings on Myrcene as a Precursor

Research Area Organism Key Finding Reference
Metabolic Engineering Spearmint (Mentha spicata) Heterologous expression of myrcene synthase resulted in the accumulation of this compound, not free myrcene. nih.gov, mdpi.com

The conversion of a monoterpene alcohol to its corresponding acetate ester is catalyzed by a class of enzymes known as acetyl-CoA-dependent acyltransferases or acetyltransferases. While a specific acetyltransferase responsible for the direct conversion of myrcene (a hydrocarbon) is not well-documented, the pathway likely involves a two-step process:

Hydroxylation: Myrcene is first hydroxylated to form its corresponding alcohol, myrcenol (B1195821) (2-methyl-6-methylene-7-octen-2-ol). google.com

Acetylation: Myrcenol is then esterified using acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor, a reaction catalyzed by an alcohol acetyltransferase (AAT).

The studies in metabolically engineered spearmint strongly support the presence of endogenous enzymes capable of performing these transformations. mdpi.comnih.gov The efficient conversion of newly synthesized myrcene into this compound points to a robust, pre-existing enzymatic machinery within the plant's glandular trichomes, where monoterpene metabolism occurs. nih.gov Although the specific genes for myrcenol-specific hydroxylases and acetyltransferases have not been fully characterized in this context, the metabolic outcome confirms their functional presence. nih.gov

Metabolic Fates and Transformations in Biological Systems

Once formed, this compound is subject to further metabolic processes that dictate its stability, accumulation, and potential conversion into other compounds.

The esterification process that forms this compound is often reversible in biological systems, catalyzed by esterase enzymes. This suggests that this compound can be hydrolyzed back to myrcenol. Myrcenol itself can then undergo further modifications.

Additionally, this compound can serve as a substrate for other enzymatic reactions. While specific biological conversions of this compound into other terpenoid derivatives are not extensively detailed in the literature, chemical catalysis studies show its potential. For instance, under ruthenium catalysis, this compound can be converted to other functionalized acyclic esters. researchgate.net

The metabolic engineering studies in spearmint provide strong evidence for the rapid turnover of myrcene in plant tissues. mdpi.comnih.gov The failure to detect significant amounts of free myrcene, coupled with the accumulation of this compound, indicates that the conversion process is highly efficient. nih.gov

This suggests that this compound is a more stable, less volatile "storage" form compared to its precursor. mdpi.comnih.gov Esterification of volatile monoterpene alcohols is a common strategy in plants to create more stable compounds, reduce volatility, and potentially decrease cellular toxicity. nih.gov The accumulation of this compound in plant tissues is therefore a balance between its rate of synthesis from myrcene and its rate of degradation or conversion by other enzymes.

The accumulation of this compound is heavily influenced by the host organism's native enzymatic profile. The spearmint studies highlight this, where endogenous hydroxylases and acetyltransferases dictate the final metabolic product. mdpi.comnih.gov The presence and activity of these enzymes prevent the accumulation of the intended heterologous product, myrcene, and instead channel it towards its acetate derivative. nih.gov

Conversely, the presence of endogenous esterases could limit the accumulation of this compound by converting it back to myrcenol. The net level of this compound found in any plant tissue is the result of the competing activities of the biosynthetic enzymes (synthases, hydroxylases, acetyltransferases) and the catabolic or converting enzymes (esterases).

Table 2: Factors Influencing this compound Metabolism

Factor Influence Biological Implication
Myrcene Synthase Activity Rate of precursor formation. Determines the initial flux into the pathway.
Endogenous Hydroxylases Conversion of myrcene to myrcenol. A critical first step for subsequent esterification.
Endogenous Acetyltransferases Esterification of myrcenol to this compound. Directly responsible for the formation of the final product.

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering offer powerful tools for the controlled and enhanced production of specific plant secondary metabolites, including this compound. By manipulating the biosynthetic pathways in various host organisms, it is possible to increase yields, create novel compound profiles, and ensure a consistent supply for industrial applications. These approaches often involve the transfer of genes between species and the precise regulation of metabolic fluxes.

Strategies for Enhancing this compound Production in Bioengineered Systems

Simply introducing a myrcene synthase gene is often insufficient to achieve high yields of this compound. The efficiency of the biosynthetic pathway can be limited by competing metabolic pathways, enzymatic degradation of the product, or incorrect localization of enzymes. Therefore, more sophisticated metabolic engineering strategies are employed to optimize production.

One significant challenge in producing a specific acetate ester is the potential for it to be an intermediate in a longer metabolic chain. If endogenous enzymes further modify this compound, its accumulation will be limited. Enzyme knockdown techniques, such as RNA interference (RNAi), can be used to suppress the expression of specific enzymes that might convert this compound into other compounds. While direct knockdown of acetyltransferases that act on this compound is a theoretical strategy, the principle has been demonstrated in related contexts. For instance, the successful use of RNAi to reduce limonene (B3431351) synthase expression in spearmint by up to 98% redirected the precursor geranyl diphosphate (B83284) (GPP) towards other pathways, showing the power of this technique to manipulate metabolic flux. researchgate.net A similar approach could be envisioned to silence enzymes that undesirably consume this compound, thereby increasing its final concentration.

Plant cells are highly compartmentalized, with different metabolic pathways localized to specific organelles such as plastids, the cytoplasm, and the endoplasmic reticulum. nih.gov This natural separation can be leveraged to enhance the production of target compounds. Terpenoid biosynthesis, for example, occurs in distinct locations; the methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursor GPP, is located in the plastids. researchgate.netmdpi.com By targeting the heterologous myrcene synthase to the plastids, it can be placed in close proximity to its substrate, GPP, potentially increasing the efficiency of myrcene synthesis. Furthermore, this compartmentalization can sequester the newly synthesized myrcene away from enzymes in other cellular compartments (like the cytoplasm) that might degrade it or convert it into unwanted byproducts. This strategy is a key consideration in plant metabolic engineering for the sustainable production of natural products. nih.gov

This compound, being an ester, is susceptible to hydrolysis by endogenous esterase enzymes, which would break it down into myrcenol and acetic acid, reducing the yield of the desired product. A strategy to counteract this degradation is the co-expression of esterase inhibitors alongside the biosynthetic genes for this compound. Certain compounds are known to inhibit esterase activity. googleapis.com For example, trialkyl citrates, such as triethyl citrate, are known esterase inhibitors that can reduce the enzymatic activity responsible for the breakdown of esters. googleapis.com Other potential esterase inhibitors include sterol sulfates and phosphates. googleapis.com By engineering a plant to co-express an inhibitor, it may be possible to protect the newly formed this compound from enzymatic cleavage, thereby stabilizing it and allowing for greater accumulation.

Challenges in Transgenic Production and Metabolite Volatility

Despite the promise of metabolic engineering, significant challenges remain in the production of this compound and other volatile compounds in transgenic systems.

One major issue is the inherent volatility of the target metabolite. Volatile compounds can be lost from the plant tissues during growth or post-harvest processing, making accurate quantification and efficient collection difficult. Headspace analysis, which traps volatile metabolites during extraction, can be a necessary step to account for these losses.

Another challenge is the complex and often unpredictable interaction with the host plant's native metabolism. As seen in the engineered spearmint, introducing a new monoterpene synthase can lead to the production of a wide array of derivatives, not just the primary target. researchgate.net The host plant may glycosylate, oxidize, or esterify the new monoterpene in various ways. researchgate.net For instance, attempts to overproduce linalool (B1675412) in petunia and Arabidopsis resulted in the accumulation of non-volatile linalyl-β-d-glucoside, which sequestered the desired product. researchgate.net This highlights the difficulty in predicting how a heterologously produced compound will be metabolized by the host. The metabolic instability of the target compound within the heterologous plant system remains a significant hurdle.

Chemical Synthesis and Derivatization Strategies

Conventional Synthetic Routes

Conventional methods for synthesizing myrcenyl acetate (B1210297) primarily involve the esterification of myrcenol (B1195821) or the direct functionalization of myrcene (B1677589), a readily available terpene hydrocarbon.

Acid-Catalyzed Esterification of Myrcenol with Acetic Acid

The most direct route to myrcenyl acetate is the Fischer-Speier esterification of myrcenol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst protonates the carbonyl oxygen of acetic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of myrcenol.

Typical reaction conditions involve a molar ratio of myrcenol to acetic acid of 1:1.2, with a catalyst loading of 1–5% by weight relative to myrcenol. The reaction is generally carried out at temperatures between 80–100°C for 4 to 8 hours. This method can achieve yields ranging from 70% to 85%, with the final purity of the this compound depending on the efficiency of the subsequent distillation process.

Palladium-Catalyzed Acetoxylation of Myrcene

A more direct approach utilizes the less expensive precursor, myrcene, and involves its direct acetoxylation. This reaction is facilitated by palladium-based catalysts, such as triphenylphosphine-palladous chloride (PdCl₂(PPh₃)₂). The process is typically conducted in a buffer solution of glacial acetic acid and sodium acetate under an inert atmosphere like nitrogen or argon.

Key parameters for this synthesis include a catalyst system of 0.5–1 mol% PdCl₂(PPh₃)₂ and a reaction temperature of 60–80°C. This method offers regioselective addition of the acetate group to the terminal double bond of myrcene. It achieves a selectivity of 60–75% for this compound, though it also produces geranyl acetate as a minor byproduct, which necessitates post-reaction separation.

Zinc Acetate-Mediated Acetylation of Myrcenyl Chloride

This two-step method begins with the hydrochlorination of myrcene to produce myrcenyl chloride. Subsequently, myrcenyl chloride is reacted with zinc acetate (Zn(OAc)₂) in acetic acid to yield this compound. researchgate.net This route is often favored for large-scale industrial production due to the low cost of the catalyst and high potential yields.

The acetylation step typically involves stirring myrcenyl chloride with 2 molar equivalents of zinc acetate in 15 molar equivalents of acetic acid for about 2 hours at ambient temperature. Following the reaction, fractional distillation is used to purify the product, with yields reported to be between 75% and 90%.

Esterification Reactions of Myrcene Hydrohalides

Myrcene can be treated with hydrohalic acids, such as hydrogen chloride, to form a mixture of myrcene hydrohalides. google.comcore.ac.uk These hydrohalides can then be converted to the corresponding acetate esters by reaction with an alkali metal acetate, like sodium acetate. google.comgoogle.com The reaction often employs a solvent such as acetic acid. google.com However, these conditions can also promote undesirable side reactions, including cyclization to form terpinyl acetate. google.com The primary ester product from this process is typically geranyl acetate, with smaller amounts of linalyl acetate and other esters. google.com

Advanced Catalytic Syntheses

Modern synthetic strategies are exploring more sophisticated catalytic systems to improve efficiency, selectivity, and sustainability in the production of this compound and its derivatives.

Ruthenium-Catalyzed Cross Metathesis Reactions

Emerging methodologies utilize ruthenium carbene complexes, such as the Grubbs catalyst, for the functionalization of β-myrcene. researchgate.net In one approach, β-myrcene undergoes a cross-metathesis reaction with methyl acrylate (B77674). researchgate.netdntb.gov.ua This initially forms a cyclopentene (B43876) intermediate through ring-closing metathesis, which then reacts with another molecule of methyl acrylate to yield a functionalized acyclic ester. researchgate.net This intermediate can subsequently be acetylated to produce this compound.

This route offers a modular approach to synthesizing various functionalized derivatives. However, it requires precise control of reaction conditions, including temperatures between 40–50°C and an inert atmosphere. The reaction of β-myrcene derivatives, including this compound itself, with methyl acrylate has been shown to produce functionalized acyclic esters under optimized conditions (80 °C, Neolyst M2 catalyst). researchgate.net Olefin metathesis is recognized as a powerful and greener method for transforming terpenes into new functionalized derivatives. researchgate.net

Table of Research Findings on this compound Synthesis:

Synthesis MethodPrecursorsCatalyst/ReagentKey ConditionsYield/SelectivityByproducts
Acid-Catalyzed Esterification Myrcenol, Acetic AcidH₂SO₄ or PTSA80–100°C, 4–8 hours70–85% Yield-
Palladium-Catalyzed Acetoxylation Myrcene, Acetic AcidPdCl₂(PPh₃)₂, Sodium Acetate60–80°C, Inert Atmosphere60–75% SelectivityGeranyl Acetate
Zinc Acetate-Mediated Acetylation Myrcenyl Chloride, Zinc AcetateZinc AcetateAmbient Temperature, 2 hours75–90% Yield-
Esterification of Myrcene Hydrohalides Myrcene Hydrohalide, Sodium Acetate-Acetic Acid Solvent-Terpinyl Acetate, Geranyl Acetate, Linalyl Acetate
Ruthenium-Catalyzed Cross Metathesis β-Myrcene, Methyl AcrylateRuthenium Carbene Complex40–50°C, Inert Atmosphere-Varies with specific reaction
Conversion to Functionalized Acyclic Esters

This compound can be directly converted into functionalized acyclic esters through ruthenium-catalyzed cross-metathesis. researchgate.net This process involves the reaction of this compound with other olefins, leading to the formation of new ester compounds with varied functional groups. researchgate.net The use of specific ruthenium catalysts, such as Neolyst M2, under optimized conditions allows for the efficient production of these functionalized acyclic esters. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Reactions with Methyl Acrylate

The reaction of β-myrcene, a precursor to this compound, with methyl acrylate in the presence of a ruthenium catalyst like Neolyst M2 is a notable transformation. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net This reaction proceeds through a ring-closing metathesis to initially form 3-methylenecyclopent-1-ene. researchgate.netresearchgate.netresearchgate.net Subsequently, the generated methylidene unit undergoes cross-metathesis with methyl acrylate to yield a corresponding unsaturated cyclic ester. researchgate.netresearchgate.netresearchgate.net Under optimized conditions, which include a temperature of 80°C and 16 equivalents of methyl acrylate, derivatives of β-myrcene, myrcenol, and this compound can all react to form functionalized acyclic esters. researchgate.netresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net

Reactivity of Beta-Myrcene Derivatives in Cross Metathesis

The cross-metathesis of β-myrcene and its derivatives represents a versatile strategy for synthesizing new functionalized compounds. google.com This reaction allows for the exchange of an alkene unit with that of another olefin, a process catalyzed by transition metal alkylidene complexes. researchgate.net Various derivatives of β-myrcene, including myrcenol and this compound, demonstrate reactivity in cross-metathesis reactions, leading to the formation of a diverse range of functionalized acyclic esters. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity and yield of the desired products. researchgate.net

Transesterification Processes for Myrcenol Production

Myrcenol can be prepared from this compound through a transesterification reaction. google.comgoogle.com This process involves reacting this compound with an alcohol in the presence of a catalyst. google.com Commonly used catalysts for this reaction include alkoxides such as sodium methoxide. google.com The equilibrium of the reaction can be driven towards the production of myrcenol by distilling off the lower-boiling product ester. google.com For this to be effective, there should be a significant difference in the boiling points of the components involved. google.com

Regioselectivity and Stereochemistry in this compound Synthesis

The synthesis of this compound from myrcene often involves the formation of various isomers. For instance, the hydrochlorination of myrcene can yield a mixture of chlorides, including geranyl chloride, neryl chloride, and myrcenyl chloride. mdpi.comcore.ac.uk The subsequent conversion of this mixture to acetates using sodium acetate can proceed via different mechanisms, influencing the final product distribution. core.ac.uk Palladium-catalyzed acetoxylation of myrcene offers a method for the regioselective addition of an acetate group, although it may still produce byproducts like geranyl acetate. The careful selection of catalysts and reaction conditions is therefore essential to control the regioselectivity and stereochemistry of the synthesis, aiming for a higher yield of the desired this compound isomer.

Synthesis of this compound Derivatives for Structure-Activity Studies

The synthesis of various derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of this compound influence its biological or chemical properties. By creating a range of derivatives through reactions like cross-metathesis with different functionalized olefins, researchers can explore the impact of various substituents and functional groups. researchgate.net For example, the reaction of this compound with methyl acrylate leads to new functionalized esters. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net The data gathered from studying these derivatives can provide valuable insights into the key structural features responsible for specific activities.

Advanced Analytical Methodologies for Myrcenyl Acetate Research

Spectroscopic and Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like myrcenyl acetate (B1210297). It combines the powerful separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, making it ideal for identifying and quantifying individual components within a complex mixture, such as essential oils. nih.gov In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nist.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

Myrcenyl acetate has been identified as a significant component in the essential oils of various plants using GC-MS. For instance, it was found to be a major constituent in the essential oils of Cymbopogon citratus (lemongrass) at 9.703% ijisrt.comresearchgate.netscispace.com, Achillea fragrantissima (10.3% in Saudi Arabian samples and 9.1% in Egyptian samples) researchgate.netmdpi.com, and Salvia euphratica (17.5%) dergipark.org.tr. The identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with those of a known standard and by matching the mass spectral data with established libraries such as the National Institute of Standards and Technology (NIST) library. researchgate.netscispace.comspectroscopyonline.com

The following table summarizes the percentage of this compound found in the essential oils of different plants, as determined by GC-MS analysis.

Plant SpeciesPercentage of this compoundReference
Cymbopogon citratus9.703% ijisrt.comresearchgate.netscispace.com
Achillea fragrantissima (Saudi Arabia)10.3% researchgate.netmdpi.com
Achillea fragrantissima (Egypt)9.1% researchgate.netmdpi.com
Salvia euphratica17.5% dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Optimizing GC-MS parameters is crucial for achieving accurate and reliable results, especially when analyzing complex mixtures containing this compound. chromatographyonline.comchromatographyonline.com Key parameters that require careful consideration include the selection of the GC column, temperature programming, and carrier gas flow rate. mdpi.com

Temperature Programming: A programmed temperature ramp is essential for separating a wide range of volatile compounds with different boiling points. A typical temperature program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to elute all compounds of interest. mdpi.com For example, one method involved holding the temperature at 60°C for one minute, then increasing it at a rate of 4.0°C per minute up to 240°C. mdpi.com

Carrier Gas and Flow Rate: Helium is the most commonly used carrier gas in GC-MS analysis. mdpi.com Maintaining a constant and optimal flow rate (e.g., 1.0 mL/min) is vital for reproducible retention times and good chromatographic peak shape. mdpi.com

Mass Spectrometer Settings: Optimizing the ion source temperature, ionization energy (typically 70 eV for electron ionization), and mass analyzer parameters ensures maximum sensitivity and accurate mass-to-charge ratio measurements. scispace.comcore.ac.uk To minimize background noise and enhance detection limits, it's important to use low-bleed "MS" designated columns and ensure the system is free from leaks. chromatographyonline.com

For accurate quantification of this compound using GC-MS, the use of an internal standard is a widely accepted practice. ashs.orgaucegypt.edu An internal standard is a known amount of a compound that is added to the sample before analysis. It should be a compound that is chemically similar to the analyte but not naturally present in the sample. The internal standard helps to correct for variations in sample injection volume, instrument response, and sample preparation. ashs.org

Commonly used internal standards for the quantification of terpenes and their derivatives include camphor (B46023), linalool (B1675412), geraniol (B1671447), and deuterated compounds like (±)-linalool-d3. acs.orgnih.gov For example, in the analysis of volatile compounds in spearmint, camphor was used as an internal standard at a concentration of 100 µg/mL. nih.gov In another study on coffee volatiles, an internal standard was used at a concentration of 10 μg/mL. aucegypt.edu The concentration of this compound is then determined by comparing the peak area of this compound to the peak area of the internal standard and applying a response factor. This method allows for the creation of a calibration curve with a linear response over a specific concentration range. ashs.org

While GC-MS is the preferred method for volatile compounds, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for analyzing non-volatile derivatives of this compound. nih.govmdpi.com This technique is particularly useful in metabolic engineering studies where myrcene (B1677589) may be converted into less volatile or non-volatile compounds within a biological system. mdpi.com

In one study, while GC-MS analysis of transgenic spearmint expressing myrcene synthase did not detect significant amounts of free myrcene, LC-QTOF-MS analysis revealed the presence of non-volatile derivatives, which were putatively identified as this compound. nih.govmdpi.com This highlights the necessity of using complementary analytical techniques to obtain a complete metabolic profile.

LC-QTOF-MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. researchgate.neteuropa.eu This allows for the precise determination of the elemental composition of unknown compounds and their structural elucidation through fragmentation analysis (MS/MS). researchgate.netnih.gov The development of LC-QTOF-MS methods involves optimizing the extraction methods, LC conditions (mobile phase composition and gradient), and MS parameters to ensure proper separation and detection of the target analytes. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Advanced Sampling Techniques for Volatile Metabolites

Headspace analysis is a valuable sampling technique for the analysis of volatile compounds like this compound from solid or liquid samples without the need for solvent extraction. spectroscopyonline.comashs.org This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. googleapis.com It is particularly advantageous as it minimizes matrix effects and prevents contamination of the GC system with non-volatile components. spectroscopyonline.com

Direct headspace sampling (DHS) has been shown to be a simple and fast method for measuring low boiling point volatile terpenoids. ashs.org This technique offers a low detection limit and short analysis time. ashs.org Another common approach is headspace solid-phase microextraction (HS-SPME), where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. spectroscopyonline.comscielo.br The volatile analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. scielo.brdergipark.org.tr

The optimization of headspace analysis parameters is critical for achieving reproducible and accurate results. scielo.br These parameters include:

Equilibrium Temperature and Time: The temperature at which the sample is equilibrated and the time allowed to reach equilibrium significantly affect the concentration of volatiles in the headspace. scielo.br

SPME Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. scielo.br

Desorption Conditions: The temperature and time of desorption in the GC injector must be sufficient to ensure complete transfer of the analytes from the fiber to the column. scielo.br

Headspace analysis combined with GC-MS is a powerful tool for profiling volatile terpenes in various matrices and can be used for both qualitative and quantitative analysis. nih.govspectroscopyonline.com

Stable Isotope Tracing for Pathway Elucidation

Stable isotope tracing is a powerful technique used to unravel the biosynthetic pathways of plant metabolites. frontiersin.orgresearchgate.net This method involves supplying a plant with a nutrient or precursor labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). msu.edunih.gov By tracking the incorporation of this isotope into downstream metabolites, researchers can map the metabolic routes and quantify the flow, or flux, of atoms through the network. nih.govbiorxiv.org

In the context of this compound, stable isotope labeling helps to elucidate its formation from primary metabolism. For instance, using ¹³C-labeled myrcene can help track its conversion into this compound and other derivatives. This is particularly valuable for understanding the interactions between different biosynthetic pathways. While it is classically understood that monoterpenes are synthesized via the plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, there is growing evidence of "crosstalk" with the cytosolic mevalonate (B85504) (MVA) pathway. biorxiv.org

Isotopic tracer analysis can quantify the contribution of each pathway to monoterpene synthesis. For example, studies in peppermint have used ¹³C metabolic flux analysis to demonstrate that while the majority of monoterpenes (around 87%) are synthesized via the MEP pathway, a notable portion (about 13%) originates from the MVA pathway. biorxiv.org Such quantitative insights are crucial for metabolic engineering efforts aimed at increasing the production of valuable compounds like this compound.

Furthermore, the natural abundance of stable isotopes can also provide clues about biosynthetic origins. frontiersin.org Different enzymatic reactions can lead to slight variations in the ¹³C/¹²C ratio of the products, a phenomenon known as isotopic fractionation. frontiersin.org By analyzing these natural isotopic signatures, researchers can distinguish between compounds synthesized through different pathways or under varying environmental conditions. frontiersin.org

Chemometric and Statistical Approaches for Data Analysis

The complexity of the chemical composition of essential oils and plant extracts necessitates the use of advanced statistical tools for data analysis. Chemometrics combines statistical and mathematical methods to extract meaningful information from chemical data.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique widely used in metabolomics to analyze complex, multidimensional datasets. metwarebio.com PCA reduces the dimensionality of the data by transforming a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. metwarebio.commdpi.com

In the study of essential oils containing this compound, PCA can be used to:

Identify key differentiating metabolites: The corresponding loading plots in PCA reveal which metabolites contribute most to the separation observed in the score plots. mdpi.com For instance, the content of myrtenyl acetate has been identified as an important variable for differentiating essential oils from myrtle leaves. researchgate.net

Assess variability: PCA can highlight the variability within a group of samples, which can be linked to factors such as geographic origin, harvest time, or processing methods. mdpi.com

A study on Zingiberaceae plants demonstrated the use of PCA to analyze both volatilome and metabolome data, revealing significant variations in terpenoids, amino acids, and lipids among different species. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to predict the activity of a chemical compound based on its molecular structure. acs.orgresearchgate.net QSAR models are built by establishing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological or functional activity. nih.govscholarsresearchlibrary.com

In the context of this compound and other monoterpenes, QSAR can be used to predict various properties, including:

Sensory attributes: Predicting the odor characteristics of fragrance ingredients.

Biological activity: For example, predicting the insecticidal activity of monoterpenes. acs.orgresearchgate.net A study on 42 monoterpenes developed QSAR models to identify potential candidates for new pesticides. acs.org

Physicochemical properties: Predicting parameters relevant for formulation, such as stability in microcapsules. epo.org

The development of a QSAR model involves selecting relevant molecular descriptors, which can be categorized as electronic, geometric, or topological, among others. For instance, a study on terpenoid toxicity found that geometric descriptors like asphericity and electronic descriptors like the maximum partial charge on a carbon atom were key predictors of toxicity. nih.gov These models can then be used to screen virtual libraries of compounds to identify new molecules with desired properties, guiding synthetic efforts and reducing the need for extensive experimental testing. perfumerflavorist.com

The concentration of this compound in natural sources can vary significantly. Understanding and accounting for this variability is crucial for quality control and for scientific studies aiming to correlate chemical composition with biological activity.

Several factors contribute to this variability, including:

Geographic origin: Climatic and soil conditions can influence plant metabolism and, consequently, the composition of essential oils. researchgate.net

Post-harvest handling: Drying and storage conditions can lead to changes in the chemical profile of plant material.

Genetic factors: Different plant chemotypes can exhibit distinct essential oil compositions. researchgate.net

To address this variability, a combination of analytical and statistical methods is employed. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the standard analytical technique for identifying and quantifying volatile compounds like this compound. mdpi.com To ensure accuracy and comparability across different studies, standardization protocols are essential. These may include:

Controlled cultivation: Growing plants under standardized conditions to minimize environmental influences.

Use of internal standards: Adding a known amount of a reference compound, such as cedryl acetate, during GC-MS analysis helps to normalize the data and correct for variations in sample injection and instrument response.

Statistical methods are then used to analyze the data and identify the sources of variation. Analysis of variance (ANOVA) can be used to determine if there are significant differences in this compound content between different groups (e.g., plants from different locations). researchgate.netijisrt.com Furthermore, chemometric techniques like PCA, as discussed earlier, can help to visualize patterns of variation and identify correlations between this compound content and other metabolites or external factors. researchgate.net For example, a study on clove and nutmeg essential oils from different locations in India revealed considerable variation in their composition, which was analyzed statistically. semanticscholar.org

By combining robust analytical methods with powerful statistical tools, researchers can effectively manage and interpret the inherent variability in the content of this compound, leading to more reliable and reproducible scientific findings.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

Myrcenyl acetate (B1210297) has been identified as a component in various essential oils that exhibit antimicrobial effects. Research into these essential oils provides insights into the potential antimicrobial role of myrcenyl acetate.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on essential oils containing this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, essential oils with this compound as a constituent have shown inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. wikipedia.org Further research has indicated the efficacy of such essential oils against other bacteria, including Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov The essential oil of Achillea fragrantissima, which contains this compound, has also shown potent antibacterial activity against several Gram-positive and Gram-negative human pathogenic bacteria, with particular effectiveness against E. coli and Staphylococcus epidermidis. wikipedia.orgontosight.ai Similarly, the essential oil of Myrtus communis, with myrtenyl acetate as a main component, was active against both Gram-positive and Gram-negative bacteria. fishersci.ca

Evaluation of Inhibition Zones and Minimum Inhibitory Concentrations

The antimicrobial efficacy of essential oils containing this compound has been quantified using methods such as the disc diffusion assay to measure inhibition zones (ZI) and broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

One study highlighted the antimicrobial effects of an essential oil containing this compound against various pathogens, noting significant inhibition zones in disc diffusion assays. For example, inhibition zones of 15 mm for Staphylococcus aureus, 12 mm for Escherichia coli, and 18 mm for Bacillus subtilis were recorded. wikipedia.org

In a study of Anthemis mazandranica essential oil, where this compound was present at 1.88%, the oil demonstrated notable antimicrobial activity. wikipedia.org The most significant effect was observed against Salmonella Typhi, with an inhibition zone of 19 ± 0.5 mm and a MIC value of 32 μg/ml. wikipedia.org

The essential oil of Dracocephalum subcapitatum also showed promising antibacterial activity against S. aureus. nih.gov Furthermore, research on Myrtus communis essential oil, which includes myrtenyl acetate, involved using the microdilution method to estimate the MIC against various bacteria. fishersci.ca

Table 1: Inhibition Zones of an Essential Oil Containing this compound Against Various Bacteria

Microorganism Gram Staining Inhibition Zone (mm)
Staphylococcus aureus Gram-Positive 15
Escherichia coli Gram-Negative 12
Bacillus subtilis Gram-Positive 18

Data from a disc diffusion assay of an essential oil containing this compound. wikipedia.org

Research on Potential as Natural Antimicrobial Agent

The demonstrated efficacy of essential oils containing this compound against a range of microbial strains has led to research into their use as natural antimicrobial agents. wikipedia.orgthegoodscentscompany.com The findings suggest that these essential oils could be integrated into natural preservative systems for food and cosmetic products. This is supported by studies indicating that formulations containing this compound can significantly inhibit the growth of pathogenic bacteria. wikipedia.org

Antioxidant Potential

This compound is also a component of essential oils that have been studied for their antioxidant properties. These studies often employ various assays to evaluate the ability of these oils to counteract oxidative stress.

Free Radical Scavenging Activity (DPPH, FRAP Assays)

The antioxidant capacity of essential oils containing this compound has been assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

An essential oil from Cymbopogon citratus, which contains 9.703% this compound, demonstrated a dose-dependent increase in antioxidant activity in both DPPH and FRAP assays. wikipedia.orgnorman-network.com The half-maximal inhibitory concentration (IC50) for the DPPH assay was 73.16 µg/mL, which is comparable to the reference antioxidant, vitamin C (69.09 µg/mL). wikipedia.orgnorman-network.com In the FRAP assay, the same essential oil showed an activity of 656.01 µmol Fe(II)/L. wikipedia.orgnorman-network.com

Another study on the essential oil of Achillea fragrantissima, also containing this compound, highlighted its significant antioxidant activity, with a reported IC50 value of 30.94 mg/L for DPPH radical scavenging.

Table 2: Antioxidant Activity of Cymbopogon citratus Essential Oil Containing this compound

Sample IC50 (DPPH) FRAP Value
Essential oil from Cymbopogon citratus 73.16 µg/mL 656.01 µmol Fe(II)/L
Vitamin C (reference) 69.09 µg/mL 246.79 µmol Fe(II)/L

Data from DPPH and FRAP assays. wikipedia.orgnorman-network.com

Protection Against Oxidative Damage

The ability of essential oils containing this compound to scavenge free radicals suggests they can offer protective effects against oxidative damage. wikipedia.org Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in various chronic diseases. The antioxidant effects observed in studies position this compound-containing essential oils as candidates for use in formulations aimed at managing oxidative stress. wikipedia.org

Comparative Studies with Reference Antioxidants (e.g., Vitamin C)

Research has highlighted the antioxidant potential of this compound, often found as a component in essential oils. In a study on the essential oil of Cymbopogon citratus (lemongrass), where this compound was a notable constituent (9.703%), the oil demonstrated significant antioxidant activity. dntb.gov.uascispace.com When compared to the standard antioxidant Vitamin C, the essential oil showed a dose-dependent increase in antioxidant capacity as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. dntb.gov.ua

The half-maximal inhibitory concentration (IC50) for the essential oil containing this compound in the DPPH assay was 73.16±12.89 μg/mL, which was comparable to Vitamin C's IC50 of 69.09±4.52 μg/mL. dntb.gov.ua Similarly, in the FRAP assay, the essential oil had an IC50 of 656.01±0.01 μmol Fe (II)/L, while Vitamin C's was 246.79±0.01 μmol Fe (II)/L. dntb.gov.ua These findings suggest that this compound contributes to the antioxidant effects of the essential oil, which are in a similar range to that of Vitamin C. dntb.gov.ua Another study on the essential oil of Achillea fragrantissima, containing this compound, also reported potent antioxidant activity against DPPH free radicals with an IC50 value of 30.94 mg/L. researchgate.net

Table 1: Comparative Antioxidant Activity (IC50 Values)

Substance DPPH Assay (μg/mL) FRAP Assay (μmol Fe (II)/L)
Essential Oil of Cymbopogon citratus (containing this compound) 73.16 ± 12.89 656.01 ± 0.01
Vitamin C (Reference) 69.09 ± 4.52 246.79 ± 0.01

Data from a study on the essential oil of Cymbopogon citratus. dntb.gov.ua

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through its cytotoxic effects on various human cancer cell lines. ontosight.aibayanbox.ir

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, SH-SY5Y)

Studies have shown that this compound exhibits cytotoxic activity against cancer cells. benchchem.com Research investigating the effects of myrcene (B1677589) derivatives on human cancer cell lines, including HeLa (cervical cancer) and SH-SY5Y (neuroblastoma), has indicated the cytotoxic potential of these compounds. benchchem.com While specific data for this compound's IC50 on these cell lines from the provided results is limited, the general understanding is that it contributes to the anticancer properties observed in essential oils where it is a component. bayanbox.irbenchchem.com

Investigations into Cell Viability Reduction

The mechanism behind the anticancer activity of compounds like this compound involves the reduction of cancer cell viability. benchchem.com Studies on related compounds have shown that they can induce morphological changes in cancer cells, indicative of cell death and reduced proliferation. benchchem.com For instance, some monoterpenes have been observed to cause a loss of sphericity and thickness in cancer cells. benchchem.com Furthermore, these compounds can induce DNA damage, a key factor in halting the proliferation of cancer cells. benchchem.com

Anti-inflammatory Effects

This compound has been identified as having anti-inflammatory properties. ontosight.aicolab.ws Research on the essential oil of Cymbopogon citratus, which contains this compound, demonstrated significant anti-inflammatory effects. scispace.comdntb.gov.ua In an in vitro anti-inflammatory assay using human red blood cell membrane stabilization, the essential oil showed a higher percentage of inhibition of hemolysis compared to diclofenac, a standard anti-inflammatory drug, at a concentration of 200µg/mL. dntb.gov.uascispace.com This suggests that this compound contributes to the anti-inflammatory capacity of the essential oil. dntb.gov.ua Further studies have indicated that monoterpenes like this compound can modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines. benchchem.com

Antihyperlipidemic Effects and Lipid Metabolism Modulation

Emerging research points to the potential of this compound and related compounds in modulating lipid metabolism.

Impact on LDL, HDL, and Triglyceride Levels

While direct studies on this compound are limited in the provided results, research on myrcenol (B1195821), a closely related compound from which this compound is derived, has shown significant antihyperlipidemic effects. benchchem.com In a study using a high-fat diet-induced hyperlipidemia rat model, treatment with myrcenol led to a significant decrease in LDL ("bad" cholesterol) and triglyceride levels, while concurrently improving HDL ("good" cholesterol) levels. benchchem.com These findings suggest a potential role for this compound in managing lipid levels, although further research is needed to specifically delineate its effects.

Potential Mechanisms of Action

This compound, an acyclic monoterpene ester, has been the subject of various biological investigations to elucidate its potential mechanisms of action. Research, primarily through in vitro and in silico studies, has explored its interactions with various molecular targets and its influence on key signaling pathways. These investigations suggest that this compound may exert its effects through anti-inflammatory, anticancer, and antioxidant activities, among others. The primary proposed mechanisms involve the modulation of inflammatory cascades, induction of programmed cell death (apoptosis) in cancer cells, and interaction with specific protein targets.

Detailed studies, often examining essential oils rich in this compound or utilizing computational models, have identified several potential molecular targets and signaling pathways through which this compound may operate.

Anti-inflammatory Pathways

This compound has been identified as a potential modulator of inflammatory processes. Molecular docking studies have explored its interaction with key proteins in inflammatory signaling cascades.

Cytokine and Receptor Targeting: In silico analyses have investigated the potential of this compound to target the receptors of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 (IL-1), and Tumor Necrosis Factor-alpha (TNF-alpha). ijitee.org

Modulation of Signaling Cascades: The compound is proposed to influence critical inflammatory signaling pathways. ijitee.org These include:

p38-MAPK Pathway: This pathway is a central regulator of inflammatory responses.

NF-κB Pathway: this compound is suggested to interact with inhibitory proteins of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in immunity and inflammation. ijitee.org Research on essential oils containing related terpene compounds has also pointed to the modulation of the NF-κB/MAPK pathway as a mechanism for anti-inflammatory effects. dntb.gov.ua

Anticancer and Apoptotic Mechanisms

Several studies have highlighted the potential of this compound and plant extracts containing it to exhibit anticancer activity, primarily through the induction of apoptosis.

Induction of Intrinsic Apoptosis: An extract of Vitex negundo, containing this compound, was found to stimulate the intrinsic pathway of apoptosis in MCF-7 breast cancer cells. jneonatalsurg.com This process is linked to a critical step in apoptosis induction: the loss of mitochondrial membrane potential (MMP). jneonatalsurg.com The disruption of MMP is directly associated with the activation of pro-apoptotic proteins like Bax and Bak. jneonatalsurg.com

Cytotoxic Activity: The essential oil of Achillea fragrantissima, which contains this compound as a major component, has demonstrated cytotoxic effects against human breast (MCF-7) and colon (HCT116) cancer cell lines. researchgate.net

Targeting Cancer-Related Proteins: Molecular docking studies have assessed the interaction of this compound with proteins relevant to cancer progression. One such study analyzed its potential binding to the androgen receptor, a key target in prostate cancer treatment. jbt.com.ng Phytochemicals in general are known to influence various cellular processes and signaling molecules critical in cancer, including: jbt.com.ng

Tumor suppressor genes (e.g., p53, pTEN)

Transcription factors (e.g., NF-κB)

Apoptosis-regulating proteins (e.g., Bcl-2, Bax)

Angiogenesis factors (e.g., VEGF)

Table 1: Proposed Anticancer Mechanisms and Molecular Targets of this compound

Proposed MechanismCell Line / ModelMolecular Target/PathwayResearch FindingCitation
Induction of Apoptosis MCF-7 (Breast Cancer)Intrinsic Apoptosis Pathway, Mitochondrial Membrane Potential (MMP), Bax/Bak proteinsAn extract containing this compound was found to invigorate the inborn pathway of apoptosis. jneonatalsurg.com
Cytotoxicity MCF-7 (Breast Cancer), HCT116 (Colon Cancer)Not specifiedEssential oil with this compound showed cytotoxic efficacy. researchgate.net
Receptor Binding In silico (Prostate Cancer)Androgen ReceptorThis compound was evaluated for its binding affinity to the androgen receptor. jbt.com.ng

Antioxidant and Cellular Stress Pathways

This compound is also implicated in pathways related to oxidative stress, a condition involved in the onset and progression of many diseases.

Free Radical Scavenging: Essential oils that contain this compound have shown significant, dose-dependent antioxidant activity in chemical assays, indicating an ability to scavenge free radicals effectively.

Modulation of Stress-Activated Kinases: Research on Achillea millefolium essential oil, which can contain this compound, has suggested the involvement of the JNK (c-Jun N-terminal kinases) and ERK (extracellular signal-regulated kinases) signaling pathways in its biological effects on melanoma cells. thegoodscentscompany.com These pathways are critical in cellular responses to stress.

Interaction with Neurological and Olfactory Receptors

The compound's mechanisms also extend to the nervous system, particularly concerning neurodegenerative disease targets and sensory perception.

Alzheimer's Disease Target: In a biocomputational study, this compound was docked against the BACE1 protein, a key enzyme in the development of Alzheimer's disease. ijpbs.com In this specific in silico screening of 27 phytochemicals, this compound exhibited the lowest binding affinity to BACE1. ijpbs.com

Olfactory Receptor Activation: As a fragrance ingredient, the mechanism of action for this compound's scent involves its ability to bind to and activate specific G-protein coupled olfactory receptors in the human nose, leading to signal transduction and the perception of its characteristic aroma. google.comgoogle.com

Table 2: Summary of Investigated Signaling Pathways for this compound

PathwayBiological ContextProposed Role of this compoundCitation
NF-κB / MAPK InflammationInhibition/Modulation ijitee.orgdntb.gov.ua
p38-MAPK InflammationInhibition/Modulation ijitee.org
Intrinsic Apoptosis Pathway CancerActivation jneonatalsurg.com
JNK and ERK Signaling Cellular Stress / CancerModulation thegoodscentscompany.com
G-Protein Coupled Receptors Olfaction (Scent)Activation google.comgoogle.com

Ecological Roles and Inter Species Interactions

Role in Insect Chemical Communication

Chemical signals are paramount in mediating interactions between insects. Myrcenyl acetate (B1210297), as a plant volatile organic compound (VOC), is part of the complex chemical landscape that insects navigate. While its direct role as a primary pheromone is not as extensively documented as some other terpenoids, its presence in the environment contributes to the cues that guide insect behavior.

The pheromone systems of bark beetles are complex and often involve a combination of insect-produced compounds and host plant precursors. While research has identified related compounds like myrcenol (B1195821) and its precursor myrcene (B1677589) as key players in bark beetle chemical communication, the specific pheromonal activity of myrcenyl acetate is less defined. nih.gov For instance, in the pine engraver beetle, Ips pini, the host monoterpene myrcene is a necessary precursor for the de novo biosynthesis of the primary aggregation pheromone component, ipsdienol. nih.gov A cytochrome P450 enzyme hydroxylates myrcene to produce ipsdienol. nih.gov Myrcenol itself is also recognized for its role in the chemical communication of certain insect species, including bark beetles.

This compound is a known constituent of essential oils from numerous plants, including those from the Asteraceae family and Cymbopogon citratus (lemongrass). researchgate.netmdpi.com The release of such compounds from plants can act as a signal to various insects, including those that may use them as cues for locating hosts or mates. mdpi.com Although not typically identified as a primary aggregation pheromone itself, its structural relationship to known pheromone precursors like myrcene suggests a potential, albeit secondary, role in the chemical ecology of species like bark beetles.

Plant-Pest Interactions

This compound is actively involved in the defensive chemistry of plants against pests. Its presence can deter feeding or oviposition and, in higher concentrations, can be directly toxic to insects, highlighting its potential for development into natural pest control agents.

Research has demonstrated the insecticidal properties of essential oils containing this compound against a range of agricultural and stored product pests. Essential oil from Achillea fragrantissima, containing this compound as a major component (9.1-10.3%), has shown efficacy against the cowpea weevil, Callosobruchus maculatus, a primary pest of stored legumes. researchgate.netmdpi.com Similarly, essential oils with myrtenyl acetate (an isomer of this compound) have demonstrated lethal effects on the apple aphid, Aphis pomi.

The insecticidal activity of this compound and related compounds is a key aspect of plant defense. cannalib.eubayanbox.ir These compounds can act through various mechanisms, including neurotoxicity, growth regulation, and repellency. Their potential as natural alternatives to synthetic pesticides is an area of active research, driven by the need for more sustainable pest management practices. researchgate.net

The transmission of plant viruses by aphids is a complex process that involves specific molecular interactions between the virus, the aphid vector, and the plant. The aphid's stylet, a specialized mouthpart for piercing plant tissues, plays a crucial role. A key interaction is the binding of viral particles to the cuticular proteins within the stylet. nih.gov

A 2019 study investigated the potential of various terpenoids, including this compound, to interfere with this process through molecular docking simulations. nih.gov The study modeled the structure of the Myzus persicae aphid stylet's cuticular protein (MpsCP) and simulated its interaction with a library of natural compounds. This compound was included in this high-throughput virtual screening to assess its binding affinity for the MpsCP. nih.gov The goal of such studies is to identify compounds that can bind to the aphid's stylet proteins, potentially blocking the sites where virus particles would normally attach.

Building on the molecular docking studies, the research suggests a mechanism for inhibiting virus transmission. The Cauliflower Mosaic Virus (CaMV) is transmitted by aphids in a non-circulative manner, requiring a helper component (HC) protein that bridges the virus particle to the aphid's stylet. nih.gov The successful transmission depends on the stable binding of this complex to the aphid's stylet receptor. nih.gov

The molecular docking analysis proposed that by binding to the aphid's stylet cuticular protein (MpsCP), this compound could physically occupy the binding sites required by the CaMV helper component. nih.gov This competitive inhibition would restrain the binding of the CaMV virion complex, thereby preventing the aphid from acquiring and transmitting the virus to other plants. While Annosquamosin-A was identified as the most promising ligand in this particular study, the inclusion of this compound in the screening highlights its potential as a lead compound for developing antiviral agents that work by disrupting the vector's transmission capability. nih.gov

Contribution to Plant Defense Mechanisms

The defensive properties of this compound are frequently associated with its contribution to the chemical profile of plant essential oils. These oils act as a crucial part of the plant's secondary metabolism, providing a defense against pests and pathogens. For instance, this compound is a notable component of the essential oil of Achillea fragrantissima, a plant recognized for its insecticidal and allelopathic capabilities. mdpi.comresearchgate.net Research indicates that volatile compounds emitted by plants can serve as a warning to herbivores, signaling that the plant is not suitable for consumption. nih.gov

Direct Defense: Repellency, Toxicity, and Anti-pathogenic Activity

This compound contributes to direct plant defense by exhibiting toxic or deterrent effects on attackers. Its presence in the essential oils of certain plants has been linked to antimicrobial and insecticidal activities.

Antifungal and Antibacterial Properties: Research has identified this compound as a constituent of essential oils with significant antifungal and antibacterial properties. In the essential oil of Magnolia liliflora, this compound is thought to contribute synergistically to the oil's ability to inhibit the growth of various plant pathogenic fungi. modares.ac.ir Similarly, it is found in the essential oil of Origanum compactum, which has been studied for its potential against bacterial plant pathogens. nih.govresearchgate.net The essential oil of Artemisia species, which contains this compound, has also been screened for antifungal activities. pherobase.com

Insecticidal and Deterrent Effects: The compound is implicated in defending plants against insect herbivores. It is a key component in the essential oils of plants from the Asteraceae family, which have demonstrated insecticidal effects against pests like the cowpea weevil (Callosobruchus maculatus). mdpi.comresearchgate.net Docking studies have also explored the interaction of this compound with proteins in the aphid Myzus persicae, suggesting a potential role in disrupting insect feeding or virus transmission. nih.gov The release of volatile compounds like this compound from damaged plant tissues can act as an allomone, a chemical that negatively affects the receiving organism, thereby protecting the plant. archive.org

Allelopathic Interactions

Allelopathy is a form of plant-plant competition where one organism produces biochemicals that influence the growth and development of others. This compound has been identified as a potential allelopathic agent.

Inhibition of Competing Plants: Studies on the essential oil of Achillea fragrantissima have shown potent allelopathic effects against the weed Chenopodium murale. mdpi.com The significant inhibitory action on the weed's seed germination and seedling growth is attributed to the major components of the oil, including this compound. mdpi.com This suggests that the production and release of this compound can help a plant suppress the growth of nearby competitors, securing more resources for itself.

Indirect Defense: Attracting Natural Enemies

Beyond direct deterrence, this compound can also function in indirect defense mechanisms. Plants under attack by herbivores can release specific VOC blends that act as signals to attract the natural enemies of those herbivores, such as predators or parasitoids. nih.gov While direct research exclusively linking this compound to the attraction of specific predators is ongoing, its role as a herbivore-induced plant volatile (HIPV) fits within this defensive strategy. The release of this compound as part of a complex scent bouquet can alert carnivorous insects that their prey is present, effectively recruiting bodyguards for the plant. nih.gov

The following tables summarize the documented presence of this compound in specific plants and its associated defensive functions.

Table 1: this compound in Plant Essential Oils and Associated Defensive Actions

Plant Species Essential Oil Components Observed Defensive Action Reference(s)
Achillea fragrantissima (Saudi Ecospecies) This compound (10.3%) , α-thujone (12.0%), alloaromadendrene (B1252756) oxide-(1) (5.9%) Allelopathic against C. murale; Insecticidal against C. maculatus mdpi.com, researchgate.net
Achillea fragrantissima (Egyptian Ecospecies) This compound (9.1%) , 4-terpineol (17.4%), artemisia ketone (9.0%) Allelopathic against C. murale; Insecticidal against C. maculatus mdpi.com, researchgate.net
Magnolia liliflora Linalool (B1675412), This compound (minor component), Geraniol (B1671447) Antifungal against various plant pathogens (synergistic effect) modares.ac.ir
Origanum compactum Carvacrol (48.13%), Thymol (14.15%), This compound (3.96%) Antibacterial against plant pathogens like Xanthomonas vesicatoria nih.gov, researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 1549028
Myrcene 31253
Linalool 6549
α-Thujone 12310151
Artemisia ketone 5364426
4-Terpineol 11231
Geraniol 637566
Carvacrol 10364
Thymol 6989
Dihydrocarvyl acetate 79045
Alloaromadendrene oxide-(1) 10208535
Chenopodium murale N/A (Plant Species)
Myzus persicae 73238
Callosobruchus maculatus 335041

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity

The biological activity of myrcenyl acetate (B1210297) is intrinsically linked to its molecular architecture. As an acyclic monoterpene ester, its key structural features include the carbon backbone derived from myrcene (B1677589), the placement of double bonds, and the tertiary acetate group.

While direct studies on myrcenyl acetate are limited, the activities of its parent compound, myrcene, and isomeric analogues like linalyl and geranyl acetate provide significant SAR insights. Myrcene is known to possess anti-inflammatory and analgesic properties. nih.govmdpi.com The presence of the conjugated diene system in the myrcene backbone is crucial for some of these effects. The addition of the acetate functional group to form this compound modifies the compound's polarity, lipophilicity, and steric profile. This esterification can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially altering its bioavailability and potency.

For instance, in studies of insecticidal activity, the acetate moiety is a critical determinant of toxicity. Research on various monoterpenoids has shown that acetate esters can exhibit potent insecticidal effects. iastate.edu Studies on terpinyl and bornyl acetates have demonstrated significant insecticidal activity, suggesting the acetate group is a key toxophore for certain insect species. mdpi.com Therefore, the combination of the acyclic myrcene skeleton with the tertiary acetate group in this compound is predicted to be correlated with potential insecticidal and anti-inflammatory activities. The specific spatial arrangement of the ester and the double bonds influences how the molecule interacts with biological targets, such as enzymes or receptors.

Comparative Analysis with Related Monoterpenes and Esters

To understand the unique properties of this compound, it is essential to compare it with related monoterpenes (myrcene, geraniol (B1671447), linalool) and another monoterpene ester (geranyl acetate). This analysis highlights how subtle changes in structure, such as the presence of a hydroxyl versus an acetate group or the location of double bonds, can dramatically alter chemical reactivity and biological transformations.

The reactivity of this compound is dictated by its functional groups: the two double bonds (one of which is part of a conjugated system) and the tertiary acetate ester.

Myrcene: The primary reactivity of myrcene is centered on its three double bonds, making it susceptible to addition reactions (e.g., hydrogenation, halogenation) and polymerization. Its conjugated diene system allows for 1,4-addition reactions.

Geraniol and Linalool (B1675412): These are alcohols. Geraniol is a primary alcohol, and linalool is a tertiary alcohol. Their reactivity is dominated by the hydroxyl (-OH) group, which can undergo oxidation to form aldehydes or ketones, and esterification to form esters like geranyl acetate and linalyl acetate. The double bonds in these molecules are also sites for addition reactions.

Geranyl Acetate: As a primary acetate ester, it is isomeric to this compound. Its reactivity involves the double bonds and potential hydrolysis of the ester bond back to geraniol and acetic acid, particularly under acidic or basic conditions.

This compound: Its tertiary acetate group is generally more sterically hindered than the primary acetate of geranyl acetate, which can affect the rate of hydrolysis. Gas-phase pyrolysis studies of acyclic monoterpene acetates like linalyl, neryl, and geranyl acetate show they can undergo thermal isomerization and elimination reactions, often proceeding through a common activated complex. researchgate.net This suggests that under thermal stress, this compound would also likely undergo complex rearrangements and elimination of acetic acid.

The table below summarizes key structural and reactivity differences.

CompoundClassKey Functional GroupsPrimary Reactivity Sites
This compound Acyclic Monoterpene EsterTertiary Acetate, Conjugated DieneDouble Bonds (Addition), Ester (Hydrolysis)
Myrcene Acyclic MonoterpeneConjugated DieneDouble Bonds (Addition, Polymerization)
Geraniol Acyclic Monoterpene AlcoholPrimary Alcohol, Double BondsHydroxyl (Oxidation, Esterification), Double Bonds (Addition)
Linalool Acyclic Monoterpene AlcoholTertiary Alcohol, Double BondsHydroxyl (Dehydration, Substitution), Double Bonds (Addition)
Geranyl Acetate Acyclic Monoterpene EsterPrimary Acetate, Double BondsDouble Bonds (Addition), Ester (Hydrolysis)

The functional group present on the monoterpene backbone is a primary determinant of its metabolic fate and chemical transformations. The conversion of an alcohol like geraniol or linalool to an acetate ester significantly alters these pathways.

In microbial transformation studies, monoterpene alcohols can be toxic to microorganisms, so their corresponding acetates are often used as substrates. ias.ac.in Microbes typically hydrolyze the ester bond first to release the alcohol, which is then further metabolized through oxidation and other pathways. The acetate group thus acts as a temporary protecting group that influences the compound's entry into metabolic cycles.

The anti-inflammatory properties of linalool have been shown to be more immediate than those of its corresponding ester, linalyl acetate. sigmaaldrich.com This suggests the acetate may function as a pro-drug, requiring in-vivo hydrolysis to the more active alcohol form, leading to a more delayed but prolonged effect. sigmaaldrich.com

Furthermore, in the context of insecticidal activity, esterification of a parent alcohol can either increase or decrease toxicity depending on the insect species and the specific structure. For example, geranyl acetate was found to be highly insecticidal in topical bioassays. iastate.edu The acetate group modifies the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of an insect's exoskeleton, thereby improving its delivery to the target site.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for predicting and explaining the biological activity of molecules like this compound, providing insights at the atomic level that complement experimental SAR studies.

High Throughput Virtual Screening (HTVS) and molecular docking are computational techniques used to predict how a ligand (like this compound) might bind to the active site of a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not widely published, research on structurally related monoterpene esters provides a strong model for its likely interactions. For example, molecular docking studies on acyclic monoterpenes, including acetates like citronellyl and linalyl acetate, predicted them to be potent inhibitors of human cytochrome P450 2B6 (CYP2B6), an enzyme involved in metabolizing various drugs. mdpi.comnih.gov These studies showed that the monoterpenes could bind effectively within the enzyme's catalytic site. mdpi.com

In another study targeting insect acetylcholinesterase (AChE), a key enzyme in the nervous system of insects, docking simulations were performed for several monoterpenes, including linalyl acetate and geranyl acetate. acs.org The results indicated that these esters could fit within the active site of AChE, with neryl acetate showing a particularly low interaction energy, suggesting strong binding. acs.org Such studies hypothesize that the ester's carbonyl oxygen can form crucial hydrogen bonds with amino acid residues (e.g., serine, histidine) in the active site, while the hydrocarbon backbone engages in hydrophobic interactions, stabilizing the complex and leading to enzyme inhibition. Based on these findings, this compound would be expected to adopt a similar binding mode, positioning its acetate group for polar interactions and its acyclic tail for hydrophobic contacts within a target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of a group of compounds with their biological activities. These models result in mathematical equations that can predict the activity of new, untested compounds.

QSAR studies have been successfully applied to predict the insecticidal activity of monoterpenoids. acs.orgnih.gov These models have found that biological activity is often linearly correlated with specific molecular descriptors. Key descriptors for monoterpenoid insecticidal activity include:

Electronic Properties: Parameters like Mulliken atomic charges and electrotopological state (E-State) descriptors have been shown to be important. iastate.edunih.gov For a set of alicyclic monoterpenoids, increased electron accessibility or electron richness was correlated with higher insect toxicity, suggesting that electrostatic interactions with a biological receptor are critical. iastate.edu

Hydrophobicity: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. It often plays a crucial role in determining how well a compound can cross biological membranes, such as an insect's cuticle, to reach its target. nih.gov

Geometric and Topological Descriptors: These describe the molecule's size, shape, and branching (e.g., GETAWAY descriptors). nih.gov

Designing this compound Analogs for Targeted Bioactivity

The exploration of this compound's therapeutic potential has led researchers to design and synthesize analogs with modified structures to enhance specific biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, as they provide insights into how chemical modifications influence the compound's interaction with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available research, principles derived from the study of myrcene derivatives and other terpenoid acetates can be applied to guide the design of novel this compound analogs.

The primary goal in designing analogs is to improve potency, selectivity, and pharmacokinetic properties. This is often achieved by modifying the core structure of this compound, which includes the acyclic myrcene backbone and the acetate ester group. Key areas for modification include the double bonds within the myrcene unit and the acetate moiety itself.

For instance, the conjugated diene system in the myrcene portion is a prime target for chemical modification. Altering the position or saturation of these double bonds can significantly impact the molecule's shape, flexibility, and electronic properties, thereby influencing its binding affinity to specific receptors or enzymes. Furthermore, the acetate group can be replaced with other ester groups of varying chain lengths or with different functional groups altogether, such as amides or ethers, to modulate the compound's polarity, lipophilicity, and metabolic stability.

One area of interest is the development of myrcene-derived compounds with proapoptotic (cell death-inducing) activities for potential anticancer applications. Research into myrcene-derived cyclohexenyl chalcones has provided valuable SAR insights. researchgate.net In these studies, the myrcene scaffold is used as a starting point for the synthesis of more complex molecules. The biological evaluation of these synthetic analogs and their intermediates helps to identify the key structural features responsible for their cytotoxic effects. researchgate.net

The following table outlines hypothetical structural modifications to this compound and their potential impact on bioactivity, based on general principles of medicinal chemistry and SAR studies of related terpenoids.

Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs

Modification Rationale Potential Impact on Bioactivity
Saturation of Double Bonds To increase chemical stability and alter molecular shape. May decrease activity if the double bonds are crucial for target interaction, but could improve the pharmacokinetic profile.
Isomerization of Double Bonds To investigate the importance of the diene's spatial arrangement. Could lead to analogs with higher or lower binding affinity depending on the target's specific conformational requirements.
Introduction of Hydroxyl Groups To increase polarity and potential for hydrogen bonding. May enhance water solubility and interaction with polar residues in a binding site, potentially increasing potency.
Epoxidation of Double Bonds To introduce a reactive group and alter the electronic profile. Could lead to covalent inhibitors or analogs with different target specificities.
Variation of the Ester Group To modulate lipophilicity and steric bulk. Replacing acetate with longer-chain esters could enhance membrane permeability, while bulkier groups might improve selectivity.

| Replacement of the Ester with an Amide | To introduce a hydrogen bond donor and increase metabolic stability. | May lead to stronger target binding and a longer duration of action. |

It is important to note that these are generalized predictions. The actual biological activity of any designed analog can only be confirmed through synthesis and rigorous biological testing. The insights gained from such studies are iterative, with the results of one generation of analogs informing the design of the next, ultimately leading to compounds with optimized therapeutic properties.

Environmental Fate and Safety Assessment in Research Contexts

Biotransformation and Degradation Pathways

Myrcenyl acetate (B1210297), as an unsaturated tertiary alcohol ester, is anticipated to undergo biotransformation primarily through pathways common to other structurally related fragrance ingredients. The principal initial step in its metabolic fate is enzymatic hydrolysis (de-esterification) of the ester bond. This reaction yields myrcenol (B1195821) (2-methyl-6-methylene-7-octen-2-ol) and acetic acid. nih.govscispace.com Acetic acid is a ubiquitous natural compound that readily enters the central metabolic pathways of organisms. nih.gov

Following hydrolysis, the resulting terpenoid alcohol, myrcenol, is subject to further metabolic conversions. These pathways can include oxidation, hydroxylation, and conjugation. Research on analogous compounds provides insight into likely transformations. For instance, studies on the biotransformation of the structurally similar compound dihydromyrcenyl acetate by larvae of the common cutworm (Spodoptera litura) demonstrated two primary metabolic routes: one beginning with deacetylation to dihydromyrcenol (B102105) followed by oxidation, and another major pathway involving direct oxidation of the acetate form. scispace.com The identified metabolites included hydroxylated and epoxidized derivatives. scispace.com

Furthermore, research involving the genetic modification of spearmint to express myrcene (B1677589) synthase led to the identification of this compound as a resulting derivative, indicating a biosynthetic pathway from myrcene to myrcenol and its subsequent acetylation within the plant. mdpi.comresearchgate.net The degradation of the myrcene backbone, the parent hydrocarbon of myrcenol, has been studied in various microorganisms like Pseudomonas species, which are capable of utilizing it as a carbon source through various oxidative pathways. researchgate.net These pathways often involve the formation of alcohols like linalool (B1675412), geraniol (B1671447), and nerol, which can then be further metabolized. researchgate.netfrontiersin.org

A summary of the expected primary biotransformation pathways for this compound is presented below.

Pathway Initial Substrate Primary Reaction Resulting Products
Hydrolysis This compoundDe-esterificationMyrcenol, Acetic Acid
Oxidation MyrcenolHydroxylation, EpoxidationOxidized myrcenol derivatives (e.g., diols, epoxides)

Environmental Concentration Prediction and Risk Assessment (PEC/PNEC)

The environmental risk of fragrance ingredients like this compound is commonly evaluated in research and regulatory contexts using a risk quotient (RQ) approach. This method compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govtaylorandfrancis.comarchive.org

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance expected in various environmental compartments (e.g., surface water, soil). The calculation incorporates data on the volume of use, release scenarios from consumer products (e.g., rinse-off vs. leave-on), and the substance's physicochemical properties which determine its partitioning in the environment. archive.orgresearchgate.net

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. astrazeneca.com It is typically derived from ecotoxicological data (e.g., studies on algae, daphnia, and fish) by applying an assessment factor (AF) to the lowest observed effect concentration. researchgate.netastrazeneca.com The assessment factor accounts for uncertainties, such as extrapolating from laboratory data to real-world ecosystems. researchgate.net

The risk quotient is calculated as: RQ = PEC / PNEC

A risk quotient of less than 1 (RQ < 1) generally suggests that the substance is unlikely to pose a significant risk to the environment at current levels of use. nih.govresearchgate.net If the ratio exceeds one, it may trigger a need for more refined data or risk management measures. researchgate.net

While specific PEC and PNEC values for this compound are not publicly detailed, its classification as "Hazardous to the aquatic environment, long-term hazard (Category 2)" in some safety data sheets indicates that its properties have been evaluated to pose a potential risk. stadlerform.com This framework represents the standard methodology used by regulatory bodies and industry groups to assess the environmental safety of fragrance materials. archive.orgresearchgate.net

Metabolism Studies for Toxicological Endpoints

In the context of safety assessments, understanding the metabolism of a substance is crucial for evaluating its toxicological profile. For fragrance ingredients belonging to the group of aliphatic, alicyclic, and aromatic tertiary alcohols and their esters, a well-established metabolic pathway is anticipated. fragranceu.com this compound falls into this category.

The primary metabolic pathway for esters like this compound in vivo is rapid hydrolysis by carboxylesterases, which are abundant in the liver, blood, and other tissues. This enzymatic action cleaves the ester bond, releasing the constituent alcohol and carboxylic acid.

Metabolic Pathway for this compound:

Hydrolysis: this compound is hydrolyzed to myrcenol and acetic acid.

Metabolism of Products:

Acetic Acid: Enters the body's natural metabolic pool and is metabolized via the citric acid cycle. nih.gov

Myrcenol: As a tertiary terpenoid alcohol, it is expected to undergo further metabolism. This typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). Oxidation of the parent terpene, myrcene, can lead to the formation of other alcohols like geraniol and linalool, which are then further metabolized. frontiersin.orgfrontiersin.org The ultimate metabolites are generally more water-soluble and are excreted from the body.

This metabolic pathway, characterized by rapid hydrolysis to components that are themselves readily metabolized, is a key consideration in the toxicological evaluation of this compound and related fragrance esters. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated structurally related substances based on this metabolic model. fragranceu.com

Skin Absorption Models for Fragrance Ingredients

The potential for a fragrance ingredient to be absorbed through the skin is a critical parameter in safety assessments for cosmetic and personal care products. For many fragrance materials, including this compound, skin absorption is often predicted using scientifically validated in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, in addition to or in place of animal testing.

These models estimate dermal absorption based on the physicochemical properties of the molecule. Key parameters that influence a compound's ability to penetrate the skin barrier include:

Molecular Weight: Smaller molecules generally penetrate the skin more readily. This compound has a molecular weight of 196.29 g/mol . nih.gov

Lipophilicity (Log Kow or LogP): This value represents the octanol-water partition coefficient and indicates how well a substance dissolves in fats and oils compared to water. The stratum corneum, the skin's primary barrier, is lipophilic. Substances with a moderate LogP (typically in the range of 1 to 4) often show optimal absorption. The estimated XlogP3-AA value for this compound is 3.6. fragranceu.com

Physicochemical Properties of this compound for Skin Absorption Modeling

Property Value Source
Molecular Formula C₁₂H₂₀O₂ nih.gov
Molecular Weight 196.29 g/mol nih.gov
XlogP3-AA (LogP) 3.6 fragranceu.com

Biodegradability Studies

Biodegradability is a key factor in the environmental fate of chemical substances. It refers to the breakdown of a material by microorganisms such as bacteria and fungi. For fragrance ingredients used in rinse-off products like soaps, shampoos, and detergents, ready biodegradability is a highly desirable characteristic as it indicates the substance will be effectively removed during wastewater treatment and will not persist in the environment.

This compound is reported by its manufacturer, International Flavors & Fragrances (IFF), to be readily biodegradable . iff.com This classification is typically based on results from standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) (e.g., OECD 301 series). A substance is considered readily biodegradable if it shows rapid and significant degradation (e.g., >60% conversion to CO₂ or >70% reduction of dissolved organic carbon) within a 28-day window in these stringent tests.

While one 1999 environmental assessment listed this compound among a group of perfume ingredients being studied, it did not provide specific degradation data. mst.dk Another safety data sheet noted "no data available" for biodegradability, which can be common for proprietary materials where the full dataset is not published. stadlerform.com However, the direct statement from a primary manufacturer provides the most current and specific assessment for the substance. iff.com The reported renewable carbon content of 83% also supports its favorable environmental profile. iff.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes

The biosynthesis of myrcenyl acetate (B1210297) in plants involves a series of enzymatic reactions. While some pathways have been proposed, the specific enzymes responsible for converting myrcene (B1677589) to myrcenyl acetate are not fully characterized. In some plant systems, endogenous enzymes rapidly convert myrcene into its acetate derivatives. For instance, research on spearmint expressing myrcene synthase has identified putative this compound derivatives, suggesting the action of native acetyltransferases. researchgate.netmdpi.com Future research should focus on identifying and characterizing these novel acetyltransferases and other enzymes in the biosynthetic pathway. This knowledge is fundamental for metabolic engineering approaches aimed at enhancing this compound production in plants or microbial hosts. The limited understanding of the enzymatic machinery for β-myrcene biotransformation currently restricts the diversity of available genetic tools for biotechnological applications. researchgate.net

Development of Sustainable Production Technologies (Green Chemistry)

Current production methods for this compound often rely on chemical synthesis, which can involve harsh conditions and generate waste. Green chemistry principles offer a more sustainable alternative. Future research should prioritize the development of biocatalytic and environmentally friendly synthetic routes. This includes exploring the use of whole-cell biocatalysts, such as bacteria or fungi, to transform myrcene into this compound. researchgate.net Additionally, enzymatic catalysis using lipases for the esterification of myrcenol (B1195821) is a promising green approach. Ruthenium-catalyzed cross-metathesis of β-myrcene and its derivatives with methyl acrylate (B77674) also presents a novel and efficient method for producing functionalized acyclic esters, including this compound. researchgate.netresearchgate.netresearchgate.net These green technologies can reduce the environmental impact of this compound production and align with the growing demand for sustainable products. researchgate.net

In-depth Mechanistic Studies of Biological Activities

Preliminary studies have indicated that this compound possesses various biological activities, including antimicrobial and anti-inflammatory effects. ontosight.airesearchgate.net However, the underlying mechanisms of these activities are not well understood. Future research should employ a range of in vitro and in vivo models to elucidate the molecular targets and signaling pathways modulated by this compound. For example, its antimicrobial action may stem from its ability to disrupt microbial cell membranes. Investigating its effects on inflammatory mediators and cellular signaling cascades will provide a deeper understanding of its therapeutic potential. These mechanistic studies are essential for validating its traditional uses and guiding the development of new therapeutic agents.

Exploration of New Ecological Functions

In nature, volatile organic compounds like this compound play crucial roles in plant defense and communication. While myrcenol, a related compound, is known to act as a pheromone in some insects, the specific ecological functions of this compound are less explored. Future research should investigate its role in plant-herbivore interactions, attraction of pollinators, and as a component of pheromonal communication. archive.orgscribd.com Understanding these ecological roles can have practical applications in agriculture, such as the development of novel pest management strategies based on semiochemicals.

Advanced QSAR and Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations are powerful computational tools for predicting the biological activity and understanding the molecular interactions of compounds. nih.govgrafiati.comresearchgate.net Future research should apply these methods to this compound and its derivatives. QSAR models can be developed to predict the toxicity and other biological properties of terpenoids based on their chemical structures. nih.govgrafiati.comresearchgate.net MD simulations can provide insights into how this compound interacts with specific protein targets, such as enzymes or receptors. mdpi.com This information can guide the design of new derivatives with enhanced activity and selectivity.

Targeted Synthesis of Bioactive Derivatives

The chemical structure of this compound can be modified to create a library of derivatives with potentially improved biological activities. Future research should focus on the targeted synthesis of new analogs. For example, altering the ester group or modifying the carbon skeleton could lead to compounds with enhanced antimicrobial or anti-inflammatory properties. Ruthenium-catalyzed reactions, for instance, can convert this compound into functionalized acyclic esters. researchgate.net Structure-activity relationship (SAR) studies, informed by QSAR and MD simulations, will be crucial for guiding the synthetic efforts towards more potent and selective compounds.

Standardization and Quality Control in Natural Product Research

This compound is a component of various essential oils, where its concentration can vary significantly depending on the plant source, geographical location, and extraction method. ijisrt.comresearchgate.netresearchgate.net This variability poses a challenge for research and commercial applications. Future efforts should focus on developing standardized analytical methods for the quantification of this compound in natural products. This includes the use of techniques like gas chromatography-mass spectrometry (GC-MS). ijisrt.comresearchgate.net Establishing quality control standards will ensure the consistency and reliability of this compound-containing products, which is essential for their use in the fragrance, flavor, and pharmaceutical industries. perflavory.comthegoodscentscompany.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Myrcenyl Acetate in essential oils or synthetic mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. Key parameters include:

  • Column selection : Polar columns (e.g., Carbowax 20M) or non-polar columns (e.g., SE-52) are effective, depending on the sample matrix.

  • Temperature programming : For example, 150°C isothermal analysis on Carbowax 20M or gradient programs up to 1571°C for capillary columns .

  • Validation : Cross-reference retention indices with NIST databases and use internal standards (e.g., n-alkanes) for quantification.

    Column Type Stationary Phase Temperature Reference
    Packed (Polar)Carbowax 20M150°Cter Heide, 1968
    Capillary (Non-polar)SE-521261°C gradientMondello et al., 1995

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Properties :

  • Refractive Index : 1.4560–1.4610 @ 20°C.
  • Specific Gravity : 0.9040–0.9120 @ 25°C.
  • Solubility : Predicted Hansen Solubility Parameters (HSP) can guide solvent selection for formulation, though empirical validation is advised .
    • Experimental Considerations : Ensure purity assays (95–100%) via GC or HPLC, and store in inert containers to prevent hydrolysis .

Q. How does this compound occur naturally, and what factors influence its concentration in plant extracts?

  • Natural Sources : Found in Cymbopogon citratus (lemongrass) and spearmint, often as a minor component (e.g., 9.7% in lemongrass oil) .
  • Influencing Factors :

  • Geographical origin : Climate and soil composition alter terpene biosynthesis.
  • Distillation methods : Steam distillation vs. solvent extraction impacts yield.
  • Plant age : Younger tissues may prioritize primary metabolites over terpenes .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound detection between GC-MS and LC-MS workflows?

  • Case Study : In spearmint metabolic engineering, GC-MS failed to detect free myrcene, but LC-QTOF-MS identified non-volatile derivatives like this compound. This highlights the need for multi-modal analysis .
  • Methodological Recommendations :

  • Derivatization : Use silylation or acetylation to enhance volatility for GC.
  • Cross-Validation : Compare LC-MS/MS fragmentation patterns with synthetic standards.
  • Quantification : Apply response factors from myrcene derivatives for semi-quantitative LC-MS analysis .

Q. What strategies address the metabolic instability of this compound in heterologous plant systems?

  • Challenge : Endogenous enzymes in spearmint rapidly convert myrcene into acetate derivatives, limiting accumulation .
  • Solutions :

  • Enzyme Knockdown : Use RNAi to suppress acetyltransferases.
  • Compartmentalization : Target myrcene synthesis to plastids to isolate it from cytoplasmic enzymes.
  • Co-expression : Introduce esterase inhibitors to stabilize acetate forms .

Q. How reliable are Hansen Solubility Parameter (HSP) predictions for formulating this compound in lipid-based delivery systems?

  • HSP Limitations : Predicted HSP values (e.g., δD, δP, δH) provide a compatibility "ballpark" but may fail for complex matrices like emulsions .
  • Experimental Workflow :

Empirical Testing : Use solubility spheres with solvents of known HSP.

Ternary Phase Diagrams : Map this compound behavior in surfactant/oil/water systems.

Stability Assays : Monitor hydrolysis under varying pH and temperature .

Q. What analytical and statistical approaches resolve variability in this compound content across plant studies?

  • Variability Drivers : Geographic origin, post-harvest drying, and storage conditions .
  • Standardization Protocols :

  • Controlled Cultivation : Grow plants in standardized conditions (e.g., hydroponics).
  • Meta-Analysis : Use PCA to cluster studies by environmental and methodological variables.
  • Reference Materials : Include internal standards like cedryl acetate for GC-MS normalization .

Data Contradiction Analysis

Q. Why do some studies report negligible this compound in transgenic spearmint despite confirmed pathway activity?

  • Hypothesis : Rapid enzymatic conversion or volatility losses during extraction.
  • Troubleshooting Steps :

  • Headspace Analysis : Trap volatile metabolites during extraction.
  • Enzyme Profiling : Quantify acetyltransferase activity in transgenic lines.
  • Stable Isotope Tracing : Use ¹³C-labeled myrcene to track derivative formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.